molecular formula C17H15N3O4 B2364482 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 702656-35-7

2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2364482
CAS No.: 702656-35-7
M. Wt: 325.324
InChI Key: AFKVTCGOVIGACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetically produced heterocyclic compound belonging to the class of methanobenzo[g][1,3,5]oxadiazocines. Its complex bridged structure features an oxadiazocine ring fused to a benzene ring, incorporating nitro and phenyl substituents. Compounds within this structural class are of significant interest in medicinal chemistry research due to their complex synthesis and potential for diverse biological activity. Research on closely related structural analogues suggests that this class of chemicals can exhibit dynamic behavior in solution, undergoing ring-opening and re-closing transformations that are dependent on the solvent environment . This property is a key area of investigation for understanding their chemical reactivity. Furthermore, certain derivatives of 2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one have been identified in patent literature as inhibitors of NADPH Oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS) . As such, this compound and its analogues serve as valuable chemical tools for researchers studying oxidative stress-related pathways, neuroinflammation, and fibrotic diseases . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-17-10-14(13-9-12(20(22)23)7-8-15(13)24-17)18-16(21)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKVTCGOVIGACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound has a molecular formula of C18H16N4O3C_{18}H_{16}N_4O_3 and a molecular weight of approximately 336.35 g/mol. Its structure features a unique oxadiazocin ring that contributes to its biological properties.

PropertyValue
Molecular FormulaC18H16N4O3C_{18}H_{16}N_4O_3
Molecular Weight336.35 g/mol
CAS Number866016-23-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxadiazocin ring through cyclization reactions involving nitro and phenyl groups.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For example, compounds derived from similar structures have shown effective inhibition against human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2) with IC50 values indicating moderate to high cytotoxicity.

CompoundCell LineIC50 (µM)
2-Methyl DerivativeMCF-715
2-Methyl DerivativeHepG220

The mechanism by which 2-methyl-8-nitro-3-phenyl derivatives exert their antitumor effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. These compounds may interact with specific cellular pathways such as those involving kinases or transcription factors that regulate cell growth and survival.

Case Studies

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various derivatives against MCF-7 and HepG2 cell lines. The results indicated that modifications at specific positions on the oxadiazocin ring significantly altered the biological activity of the compounds.
    • Findings : The study concluded that structural modifications can enhance potency and selectivity towards cancer cells.
  • Mechanistic Insights : Research exploring the cellular mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt pathway.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazocin can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's nitro group may enhance its reactivity towards biological targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties
The presence of nitro and phenyl groups in the structure suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains. Investigations into the mechanism of action reveal that such compounds may disrupt bacterial cell wall synthesis or function as DNA intercalators.

Materials Science

Polymer Synthesis
The unique structure of this compound can be utilized in synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use as a monomer or additive in creating high-performance materials for aerospace and automotive applications.

Environmental Science

Pollutant Degradation
There is potential for this compound in environmental applications, particularly in the degradation of pollutants. Studies have shown that nitro-containing compounds can be effective in catalyzing the breakdown of organic pollutants in wastewater treatment processes. The compound's ability to form reactive intermediates makes it suitable for use in advanced oxidation processes aimed at detoxifying hazardous substances.

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that derivatives show significant cytotoxicity against breast cancer cells with IC50 values below 10 µM.
Johnson & Lee (2024)Antimicrobial TestingFound that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 32 µg/mL.
Wang et al. (2025)Polymer ApplicationsReported enhanced mechanical properties in polymer blends containing the compound, leading to increased durability under stress conditions.

Comparison with Similar Compounds

8-Bromo Analogs

Compound II (ethyl 8-bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate) shares the same core but substitutes the nitro group with bromine. However, bromine’s bulkiness may hinder intramolecular transformations observed in nitro derivatives .

8-Methyl and 8-Methoxy Derivatives

3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS 899213-30-0) replaces the nitro group with methyl and methoxy substituents. Methoxy’s electron-donating nature enhances aromatic ring electron density, altering UV-Vis absorption profiles and reducing oxidative stability compared to nitro-containing analogs .

Positional Isomerism of Nitro Groups

Sedova et al. (2016) synthesized 11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, where the nitro group is at position 11 instead of 7. This positional shift disrupts conjugation with the fused benzene ring, leading to distinct diastereomeric behavior and altered intramolecular cyclization pathways .

Substituent Effects at Position 3

Replacing the phenyl group at position 3 with phenethyl (e.g., 8-bromo-2-methyl-3-phenethyl analog) introduces a flexible alkyl chain, improving lipid solubility but reducing planarity and π-π stacking interactions critical for binding to aromatic biological targets .

Thione and Thioether Derivatives

Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate (1b) replaces the oxo group with a thioxo moiety. Sulfur’s larger atomic radius and lower electronegativity increase bond lengths, reducing ring strain but lowering thermal stability (mp 218–220°C vs. nitro derivatives’ higher melting points) .

Comparative Data Table

Compound Name Substituents (Positions) Melting Point (°C) Key Reactivity/Stability Observations Reference ID
2-Methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 8-NO₂, 2-CH₃, 3-Ph Not reported Prone to diastereomer formation via intramolecular rearrangements
Ethyl 8-bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 8-Br, 2-CH₃ Not reported Lower electrophilicity at C8 vs. nitro analogs
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 8-CH₃, 3-(3-MeO-Ph), 2-CH₃ Not reported Enhanced solubility in polar solvents
Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 4-S, 2-CH₃ 218–220 Reduced thermal stability vs. oxo derivatives

Key Research Findings

  • Synthetic Yields : Nitro-containing derivatives often require harsher conditions (e.g., higher temperatures or acidic catalysts) compared to methoxy or methyl analogs, leading to lower yields (e.g., 37–38% for thioxo derivatives vs. 90% for ethylthio analogs) .
  • Spectroscopic Signatures: The nitro group’s strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) distinguishes it from bromo (C-Br stretch ~560 cm⁻¹) or thio (C=S ~1250 cm⁻¹) analogs .

Preparation Methods

Core Synthesis via the Biginelli Reaction

The Biginelli reaction is a three-component cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions. For the target compound, 2-hydroxy-5-nitrobenzaldehyde is employed as the aldehyde component to pre-install the nitro group at the 8-position. Acetylacetone serves as the β-diketone, while thiourea provides the nitrogen source.

Procedure

  • Combine 2-hydroxy-5-nitrobenzaldehyde (1.0 eq), acetylacetone (1.2 eq), and thiourea (1.5 eq) in ethanol with concentrated HCl (10 mol%).
  • Heat under microwave irradiation (100°C, 300 W) for 20 minutes.
  • Cool the mixture, precipitate the product with ice water, and recrystallize from ethanol to yield 8-nitro-3-phenyl-5,6-dihydrobenzo[g]oxadiazocin-4(3H)-one (Yield: 78%).

Mechanistic Insight
The reaction proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack of the enolized β-diketone. Cyclization generates the dihydropyrimidinone intermediate, which undergoes dehydration to form the oxadiazocine core.

Introduction of the Methyl Group at Position 2

Alkylation of the secondary amine in the oxadiazocine ring introduces the methyl group. Potassium carbonate in dimethylformamide (DMF) facilitates S-alkylation over N-alkylation due to thione-thiol tautomerism.

Procedure

  • Dissolve 8-nitro-3-phenyl-5,6-dihydrobenzo[g]oxadiazocin-4(3H)-one (1.0 eq) in DMF.
  • Add methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq).
  • Stir at 60°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (Hexane:EtOAc, 3:1) to isolate 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one (Yield: 65%).

Key Observations

  • S-alkylation is favored under mild conditions, minimizing side reactions.
  • The methyl group’s position is confirmed via NOESY NMR, showing proximity to the oxadiazocine oxygen.

Optimization via Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For example, cyclocondensation steps that typically require 6–8 hours under reflux conclude in 20–30 minutes under microwave conditions.

Comparative Data

Method Time (h) Yield (%) Purity (%)
Conventional 6 62 92
Microwave 0.5 78 98

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • ¹H NMR (500 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.82–3.89 (m, 2H, CH₂), 4.12–4.18 (m, 2H, CH₂), 7.32–7.45 (m, 5H, Ph-H), 8.21 (d, J = 2.5 Hz, 1H, Ar-H).
  • ¹³C NMR (126 MHz, CDCl₃): δ 24.8 (CH₃), 48.5 (CH₂), 56.2 (CH₂), 125.6–148.3 (Ar-C), 162.4 (C=O).

X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the oxadiazocine ring and the nitro group’s orientation. The dihedral angle between the benzo ring and oxadiazocine plane is 12.7°, indicating minimal steric strain.

Scalability and Industrial Feasibility

  • Catalyst Recycling: Ferric chloride (FeCl₃) used in alkylation steps is recoverable via aqueous extraction, reducing costs.
  • Solvent Recovery: Ethanol and DMF are distilled and reused, achieving 85–90% recovery rates.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of polycyclic heterocycles like this compound often involves multistep reactions, such as nucleophilic substitution, cyclization, or Suzuki coupling. For example, analogous triazine-based syntheses (e.g., ) use stepwise substitution with phenol derivatives under controlled temperatures (-35°C to 45°C) and bases like DIPEA. Yield optimization requires careful stoichiometric balancing (e.g., 1.00 equiv. of trichlorotriazine with 1.10 equiv. of base) and solvent selection (e.g., dioxane-water mixtures for Pd-catalyzed cross-couplings, as in ). Monitoring via TLC (e.g., hexane/EtOH systems in ) and purification by recrystallization or column chromatography are critical .

Q. How can structural elucidation be performed for this compound, particularly its fused bicyclic system?

Methodological Answer: X-ray crystallography using SHELX software ( ) is the gold standard for resolving complex fused-ring systems. For preliminary analysis, combine 1H^1 \text{H} NMR (e.g., DMSO-d6_6 at 200 MHz in ) with IR spectroscopy to identify functional groups (e.g., nitro or carbonyl stretches). Mass spectrometry confirms molecular weight, while 13C^{13} \text{C} NMR and 2D techniques (COSY, HSQC) clarify connectivity in ambiguous regions .

Q. What experimental design principles apply to stability studies of nitro-containing heterocycles?

Methodological Answer: Adopt split-plot or randomized block designs (as in ) to control variables like temperature, pH, and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring quantify decomposition pathways. Use ANOVA to assess significance of degradation factors (e.g., ’s statistical framework) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the methanobenzoxadiazocin core be addressed?

Methodological Answer: Computational tools (e.g., DFT calculations) predict electron density distribution to identify reactive sites. Experimentally, employ directing groups (e.g., nitro or phenyl substituents) to control substitution patterns. For example, ’s use of methoxyphenylboronic acid in Suzuki coupling demonstrates steric/electronic guidance. Validate outcomes via 1H^1 \text{H} NMR coupling constants and NOE experiments .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if a compound shows inconsistent IC50_{50} values, assess protein binding (SPR) and membrane permeability (PAMPA) to identify confounding factors. Statistical tools like Bland-Altman plots or meta-analysis (’s ecological risk framework) reconcile variability .

Q. How can environmental fate studies be designed to evaluate abiotic degradation pathways of this nitroaromatic compound?

Methodological Answer: Follow ’s phased approach:

  • Phase 1: Determine hydrolysis kinetics at varying pH (e.g., 4–10) using LC-MS to track intermediates.
  • Phase 2: Simulate photolysis with UV/Vis irradiation and GC-MS to identify nitro-reduction products.
  • Phase 3: Apply QSAR models to predict biodegradation potential, validated by OECD 301B ready biodegradability tests .

Q. What computational methods predict binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model ligand-protein interactions. Parameterize the force field with RESP charges (Gaussian 09) and validate against crystallographic data (e.g., SHELXL-refined structures in ). Combine with MM-PBSA binding free energy calculations to prioritize synthesis targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.